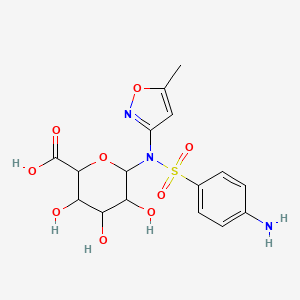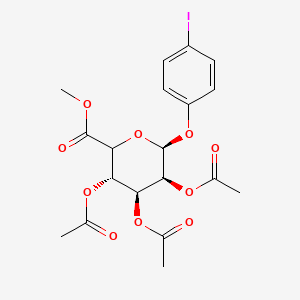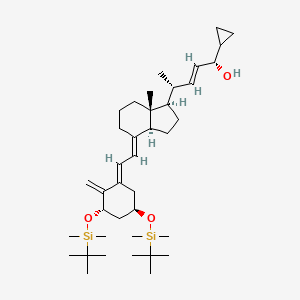
6-Chloro-7-deazapurine-beta-D-riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is adenosine kinase (ADK) . ADK is an enzyme that plays a crucial role in the regulation of adenosine concentrations in cells, which is important for many physiological processes.
Mode of Action
This compound is a nucleoside derivative . It interacts with its target, ADK, by inhibiting its activity . This inhibition disrupts the normal function of ADK, leading to changes in the cellular concentrations of adenosine.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its impact on adenosine concentrations. By inhibiting ADK, it increases the levels of adenosine in cells. This can have various effects, depending on the specific cell type and physiological context. Notably, this compound has been found to have antifungal activity .
Biochemical Analysis
Biochemical Properties
6-Chloro-7-deazapurine-beta-D-riboside is an adenosine kinase inhibitor . Adenosine kinase is a key enzyme in the regulation of adenosine concentrations in the cell, which are critical for various physiological processes. The interaction between this compound and adenosine kinase can influence these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an adenosine kinase inhibitor . By inhibiting this enzyme, it can increase the concentration of adenosine in the cell. This can lead to changes in the activity of various proteins and enzymes, alterations in gene expression, and impacts on cellular metabolism.
Temporal Effects in Laboratory Settings
The compound is unstable in solutions, and freshly prepared solutions are recommended for use . It is soluble in DMSO and Methanol . The compound should be stored at -20° C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside involves several steps. One of the key steps is the N-glycosylation of 6-chloro-7-deazapurine. This reaction can be carried out using various reagents and conditions. For example, the use of benzoyl chloride (BzCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at room temperature for 19 hours can yield the desired product . Another method involves the use of N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature for 20 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-deazapurine-beta-D-riboside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced derivatives with different functional groups.
Scientific Research Applications
6-Chloro-7-deazapurine-beta-D-riboside has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other nucleoside derivatives.
Biology: It is studied for its antifungal activity and potential use in treating fungal infections.
Medicine: It is investigated for its potential therapeutic applications in antifungal treatments.
Industry: It is used in the development of antifungal agents and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-deazapurine: A related compound with similar antifungal activity.
7-Deazapurine: Another nucleoside derivative with potential bioactive properties.
6-Chloro-7-iodo-7-deazapurine: A compound with both chlorine and iodine substituents, showing unique chemical properties.
Uniqueness
6-Chloro-7-deazapurine-beta-D-riboside is unique due to its specific structure, which includes a chlorine atom at the 6-position and a beta-D-riboside moiety. This unique structure contributes to its antifungal activity and potential therapeutic applications .
Properties
CAS No. |
120401-32-3 |
|---|---|
Molecular Formula |
C11H12ClN3O4 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
(2S,3S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1 |
InChI Key |
BFDDOTZWMOKUCD-XUPSQLBYSA-N |
SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Synonyms |
4-Chloro-7-α-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)





![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)





